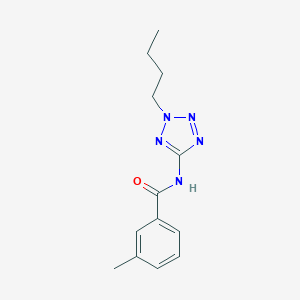
N-(2-butyl-2H-tetraazol-5-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-butyl-2H-tetraazol-5-yl)-3-methylbenzamide: is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 2-butyl-2H-tetrazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-butyl-2H-tetraazol-5-yl)-3-methylbenzamide can undergo oxidation reactions, particularly at the methyl group on the benzamide ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the tetrazole ring to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, especially at the positions ortho and para to the amide group. Reagents like bromine or chlorine can be used under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamides.
科学的研究の応用
Chemistry: N-(2-butyl-2H-tetraazol-5-yl)-3-methylbenzamide is used as a building block in organic synthesis. Its tetrazole ring is a versatile moiety that can be modified to create a variety of derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The tetrazole ring can mimic the carboxylate group, making it a useful scaffold for designing inhibitors of enzymes like proteases and kinases.
Medicine: The compound has shown promise in medicinal chemistry as a potential antihypertensive agent. Its structure allows it to interact with angiotensin II receptors, which play a crucial role in blood pressure regulation.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-3-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an angiotensin II receptor antagonist. The tetrazole ring mimics the carboxylate group of angiotensin II, allowing the compound to bind to the receptor and block its activity. This results in vasodilation and a reduction in blood pressure.
類似化合物との比較
- N-(2-butyl-2H-tetrazol-5-yl)-2,2-diphenylacetamide
- N-(2-butyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide
- N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide
Comparison: N-(2-butyl-2H-tetraazol-5-yl)-3-methylbenzamide is unique due to the presence of the 3-methylbenzamide moiety, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
特性
分子式 |
C13H17N5O |
|---|---|
分子量 |
259.31 g/mol |
IUPAC名 |
N-(2-butyltetrazol-5-yl)-3-methylbenzamide |
InChI |
InChI=1S/C13H17N5O/c1-3-4-8-18-16-13(15-17-18)14-12(19)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,14,16,19) |
InChIキー |
QMBUQTOWWSVDOE-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)C |
正規SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B244333.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methylbenzamide](/img/structure/B244334.png)

![4-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244336.png)
![N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methoxybenzamide](/img/structure/B244338.png)
![N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide](/img/structure/B244340.png)
![3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244341.png)
![5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244343.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244344.png)
![3-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244345.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244346.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B244349.png)
![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
![N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methylbenzamide](/img/structure/B244354.png)
